5-Chloro-2,3-dihydro-1-benzofuran-7-amine
Overview
Description
5-Chloro-2,3-dihydro-1-benzofuran-7-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and an amine group at the 7-position of the benzofuran ring.
Preparation Methods
The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-2,3-dihydro-1-benzofuran-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the functional groups attached to the benzofuran ring.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and inhibit the function of certain enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit microbial growth by targeting bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific application and the structure of the derivative.
Comparison with Similar Compounds
5-Chloro-2,3-dihydro-1-benzofuran-7-amine can be compared with other benzofuran derivatives, such as:
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a carboxylic acid group at the 7-position instead of an amine group.
8-Methoxypsoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
Angelicin: Another benzofuran derivative with applications in photochemotherapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQHRFTUXKQNRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284698 | |
Record name | 5-Chloro-2,3-dihydro-7-benzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150805-90-6 | |
Record name | 5-Chloro-2,3-dihydro-7-benzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150805-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydro-7-benzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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